7-FLUORO-4-AZAINDOLE

Vue d'ensemble

Description

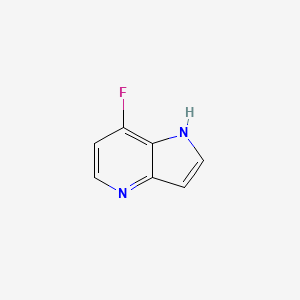

7-FLUORO-4-AZAINDOLE is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a fluorine atom at the 7th position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-FLUORO-4-AZAINDOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate, followed by cyclization and dehydrogenation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 7-FLUORO-4-AZAINDOLE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of partially hydrogenated derivatives.

Substitution: Formation of various substituted pyrrolo[3,2-B]pyridines.

Applications De Recherche Scientifique

Structural Characteristics and Synthesis

7-Fluoro-4-azaindole belongs to the azaindole family, which are recognized for their bioisosteric properties relative to indoles. The presence of the fluorine atom enhances its solubility and bioavailability, making it a promising candidate in drug development. The synthesis of this compound often involves novel methodologies that allow for selective functionalization, enabling the introduction of various substituents that can tailor its pharmacological properties .

Kinase Inhibition

This compound derivatives have emerged as potent inhibitors of various kinases, which are crucial targets in cancer therapy. For instance:

- Trk Kinase Inhibition : Several studies have demonstrated that this compound can inhibit tropomyosin receptor kinases (Trk), which are involved in neuronal growth and cancer cell proliferation. These inhibitors have shown promise in treating neuroblastoma and other malignancies .

- PI3K Inhibition : The compound has also been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K), which plays a pivotal role in cancer cell survival and proliferation. Its efficacy against various cancer cell lines has been reported, highlighting its potential as an anti-cancer agent .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by modulating pathways involved in inflammation. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit mixed lineage kinase 3 (MLK3) suggests potential applications in treating conditions like Alzheimer's disease .

Clinical Candidates

Several derivatives of this compound have progressed to clinical trials:

- AZD6738 : A clinical candidate that inhibits ataxia telangiectasia mutated (ATM) kinase, showing effectiveness against tumors with ATM deficiencies .

- NVP-QAV680 : This compound has been explored for allergic diseases, demonstrating selective antagonism of the CRTh2 receptor .

Pharmacokinetic Studies

Recent studies have focused on the pharmacokinetics of this compound derivatives, assessing their metabolism and excretion profiles in human subjects. These findings are crucial for understanding the safety and efficacy of these compounds in therapeutic contexts .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 7-FLUORO-4-AZAINDOLE involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation. This inhibition can lead to the suppression of cancer cell proliferation and migration .

Comparaison Avec Des Composés Similaires

- 1H-pyrrolo[2,3-B]pyridine

- 1H-pyrrolo[3,2-C]pyridine

- 5-Fluoro-1H-pyrrolo[3,2-B]pyridine

Comparison: 7-FLUORO-4-AZAINDOLE is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced binding affinity to specific molecular targets, making it a valuable scaffold in drug discovery .

Activité Biologique

7-Fluoro-4-azaindole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the azaindole family, which are nitrogen-containing heterocycles known for their significant biological activities. The presence of fluorine in its structure enhances its lipophilicity and may influence its interaction with biological targets.

1. Antiviral Activity

Research has indicated that derivatives of azaindoles, including this compound, exhibit antiviral properties, particularly against HIV. A study evaluated a library of 585 compounds based on the 7-azaindole core, leading to the identification of several compounds with submicromolar potency against HIV-1 reverse transcriptase (RT) . The lead compound demonstrated an IC50 value of 0.73 μM, showing effectiveness against resistant mutants .

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| This compound | TBD | HIV-1 RT | Potential for further optimization |

| 8-Azaindole Derivative | 0.73 | HIV-1 RT | Effective against K103N and Y181C mutants |

2. Anti-Cancer Activity

This compound derivatives have shown promise as anti-cancer agents. For instance, compounds derived from 7-azaindole have been reported to inhibit various kinases involved in tumor growth and proliferation. Notably, the inhibition of PIM2 kinase has been linked to reduced cell viability in cancer cell lines .

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-cancer | Inhibition of PIM2 kinase | |

| Anti-proliferative | Targeting Aurora A kinase |

3. Neuroprotective Effects

The neuroprotective properties of azaindoles have been explored, particularly regarding their potential in treating neurodegenerative diseases. Compounds like URMC-099 have shown efficacy in models of HIV-associated neurocognitive disorders by inhibiting mixed lineage kinase pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : Many azaindoles act as inhibitors of various kinases, including PI3K and CDK2, which are crucial for cell cycle regulation and survival.

- Reverse Transcriptase Inhibition : As noted in antiviral studies, these compounds can inhibit reverse transcriptase activity without competing with nucleotides at the active site.

Case Studies

- HIV Research : A study published in the Journal of Medicinal Chemistry highlighted the optimization of azaindole derivatives for enhanced anti-HIV activity. The research showed that modifications led to improved potency against both wild-type and mutant strains of the virus .

- Cancer Treatment : In vitro studies demonstrated that certain derivatives could significantly reduce tumor cell proliferation by targeting specific kinases involved in cancer progression .

- Neurodegenerative Disorders : Research into URMC-099 revealed its ability to mitigate neuroinflammation in models of HIV-associated cognitive impairment, suggesting a therapeutic avenue for further exploration .

Propriétés

IUPAC Name |

7-fluoro-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBBXUMHNZATJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=CN=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.